molecular formula C16H13ClO4S B219229 Recilisib CAS No. 334969-03-8

Recilisib

Cat. No.: B219229
CAS No.: 334969-03-8
M. Wt: 336.8 g/mol
InChI Key: KBEKQQJUNVQLDZ-UHFFFAOYSA-N
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Description

Recilisib, also known as Ex-RAD, is a radioprotective agent developed by Onconova Therapeutics and the U.S. Department of Defense. It is primarily studied for its potential to protect cells from radiation-induced damage. Chemically, this compound is the sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of recilisib involves the reaction of 4-chlorobenzylsulfonyl chloride with 4-carboxystyrene under basic conditions to form the desired product. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Recilisib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Recilisib exerts its effects by activating intracellular signaling pathways involved in DNA repair and damage sensing. It does not scavenge free radicals or arrest the cell cycle. Instead, it activates the PI3K/AKT pathway, leading to the phosphorylation of key proteins involved in cell survival and repair . This mechanism helps protect cells from radiation-induced DNA damage and promotes cell survival .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4S/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKQQJUNVQLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187130
Record name Recilisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334969-03-8
Record name Recilisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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